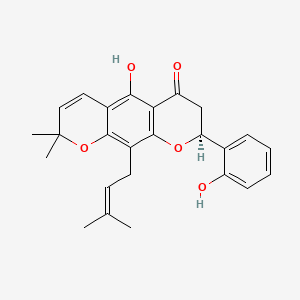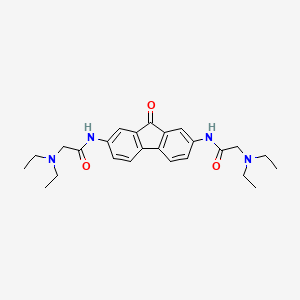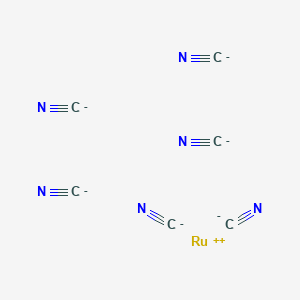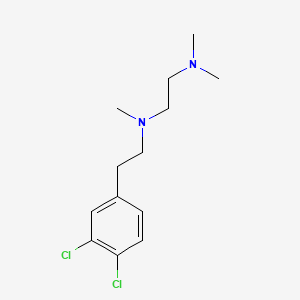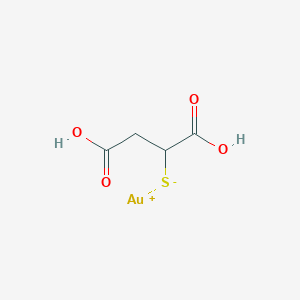
Aurothiomalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurothiomalic acid is a sulfur-containing carboxylic acid that is thiomalic acid in which the sulfur atom is linked to a gold atom. It is a gold coordination entity and a sulfur-containing carboxylic acid. It derives from a thiomalic acid. It is a conjugate acid of an aurothiomalate(2-).
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Wissenschaftliche Forschungsanwendungen
Interaction with Proteins
Aurothiomalate (AuTm) is an old, clinically established, antiarthritic gold drug, now being reconsidered for cancer treatment and other therapeutic indications. It interacts with protein targets, affecting metalation patterns in proteins like ribonuclease A, cytochrome c, and lysozyme. These interactions are distinct from those caused by auranofin, suggesting a non-covalent interaction mode of AuTm binding to these proteins (Darabi et al., 2015).
Inhibition of Cyclooxygenase and Other Molecules in Chondrocytes
AuTm inhibits cyclooxygenase 2 (COX-2), matrix metalloproteinase 3 (MMP-3), and interleukin-6 (IL-6) expression in chondrocytes, likely through increased expression of MAPK phosphatase 1 (MKP-1). This results in decreased activation of p38 MAPK, offering insights into its anti-inflammatory and antierosive actions (Nieminen et al., 2010).
Modulation of Glucocorticoid Receptor Function
AuTm can modulate glucocorticoid hormone action, affecting the receptor's ligand- and DNA-binding activities and transactivation function. This suggests AuTm may influence hormonal responsiveness in treatments (Tanaka et al., 1995).
Impact on Leukocytes
Research indicates that AuTm may be converted to aurocyanide by activated polymorphonuclear leukocytes, which can affect the drug's activity in vivo, suggesting a mechanism for AuTm's effectiveness in rheumatoid arthritis treatments (Graham & Dale, 1990).
Effect on Metabolites in Blood Plasma
AuTm influences the status of low-molecular-mass endogenous metabolites in blood plasma, inducing changes in the levels of triacylglycerols and ketone bodies. This reflects its impact on energy utilization and metabolic pathways (Grootveld et al., 1991).
Inhibition of Protein-Tyrosine Phosphatases
AuTm inhibits protein-tyrosine phosphatases like CD45 and PTP1B, suggesting that gold's cellular effects might result from the inhibition of these signaling molecules, providing insight into AuTm's mechanism in treating autoimmune and inflammatory disorders (Wang et al., 1997).
Influence on Mononuclear Blood Cells
AuTm impacts the differentiation and function of human mononuclear phagocytes, affecting their engulfment capacity and cell survival. This could explain AuTm's effectiveness in rheumatoid arthritis (Viken & Lamvik, 2009).
Interaction with Transcription Factors
AuTm inhibits DNA binding by transcription factors like AP-1, with varying effects on other transcription factors. This suggests a role in modulating gene expression, relevant to its anti-rheumatic effects (Handel et al., 1993).
Effects on Osteosarcoma
AuTm has been evaluated for its effects on canine and human osteosarcoma cells, showing potential in reducing tumor cell survival, growth, and metastasis. This suggests its utility as a possible adjunct therapy for osteosarcoma (Scharf et al., 2014).
Influence on Malaria Treatment
AuTm has shown promise in influencing the survival of Plasmodium berghei-infected mice. Its ability to stimulate eryptosis in infected erythrocytes may contribute to its beneficial effects in malaria treatment (Alesutan et al., 2010).
Eigenschaften
CAS-Nummer |
33796-26-8 |
|---|---|
Produktname |
Aurothiomalate |
Molekularformel |
C4H5AuO4S |
Molekulargewicht |
346.11 g/mol |
IUPAC-Name |
1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
XJHSMFDIQHVMCY-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)O)[S-])C(=O)O.[Au+] |
Kanonische SMILES |
C(C(C(=O)O)[S-])C(=O)O.[Au+] |
Synonyme |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



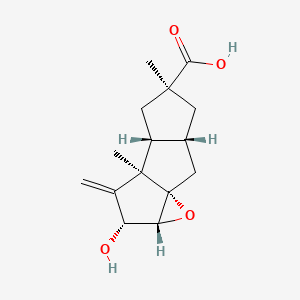
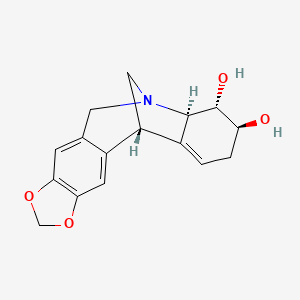
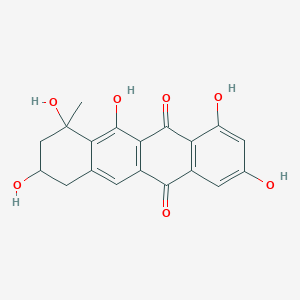
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)
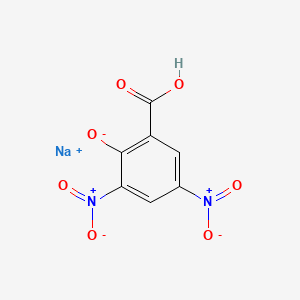
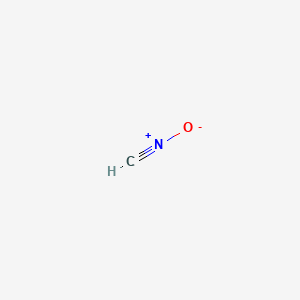
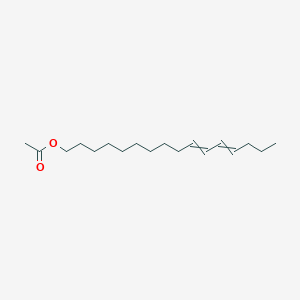
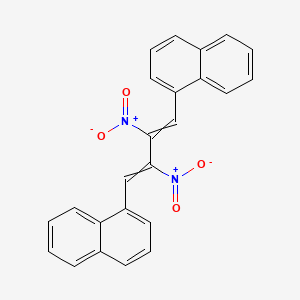
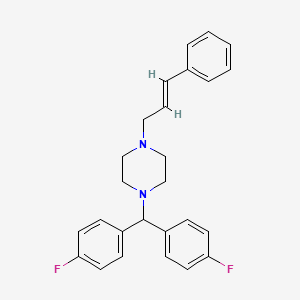
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
